Scientific Field: Photoluminescence and Crystal Engineering
Summary of the Application: 1,4-Diiodotetrafluorobenzene is used in the field of photoluminescence and crystal engineering to enhance the luminescence of single-benzene fluorescent molecules. This is particularly useful for red-emissive molecules, which often suffer from an aggregation-induced quenching effect under solid-state conditions .
Results or Outcomes: The use of 1,4-Diiodotetrafluorobenzene in this application results in enhanced emission. Both cocrystals exhibit red shifts relative to DMCAT form II (10 nm and 16 nm) and significantly increased quantum yields (approximately 3 and 5 times) .
Scientific Field: Phosphorescence and Crystal Engineering
Summary of the Application: 1,4-Diiodotetrafluorobenzene is used as a halogen bonding donor during the preparation of phosphorescent cocrystals with polycyclic aromatic hydrocarbons .
Scientific Field: Crystal Engineering
Summary of the Application: 1,4-Diiodotetrafluorobenzene is used as a ditopic perfluorinated iodobenzene for the cocrystallization of halopyridinium salts .
Scientific Field: Organic Synthesis
Summary of the Application: 1,4-Diiodotetrafluorobenzene is used in the synthesis of 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole .
Summary of the Application: 1,4-Diiodotetrafluorobenzene is used in the synthesis of 2,3,5,6-tetrafluoro-1,4-diiodobenzene .
Scientific Field: Crystal Engineering
Summary of the Application: 1,4-Diiodotetrafluorobenzene is used as a halogen bonding donor during the preparation of halogen bonded cocrystals .
1,4-Diiodotetrafluorobenzene is an aromatic compound characterized by the presence of two iodine atoms and four fluorine atoms attached to a benzene ring. Its molecular formula is C6H2F4I2, and it features a symmetrical structure where the iodine atoms are positioned at the 1 and 4 positions of the benzene ring, while the fluorine atoms occupy the 2, 3, 5, and 6 positions. This unique arrangement contributes to its distinct chemical properties, particularly in halogen bonding and supramolecular chemistry. The compound is known for its ability to participate in various interactions due to the electronegative nature of both iodine and fluorine atoms, making it a significant subject of study in materials science and organic chemistry .
DITFB itself is not known to have a specific biological mechanism of action. However, the presence of the fluorine atoms can influence the properties of the final molecules synthesized using DITFB as a building block. Fluorination can enhance lipophilicity (fat solubility) and improve metabolic stability of the resulting compounds [].
The compound also participates in reactions involving halogen bonds where one of its iodine atoms can interact with nitrogen or other electron-rich sites in different molecules. For instance, co-crystallization with aminopyridines results in strong C–I⋯N halogen bonds that facilitate the formation of stable crystal structures . Furthermore, studies have shown that 1,4-diiodotetrafluorobenzene can act as a heavy-atom perturber, enhancing phosphorescence in certain co-crystals by promoting efficient spin-orbit coupling .
Several methods exist for synthesizing 1,4-diiodotetrafluorobenzene:
These methods allow for the controlled introduction of halogen substituents while maintaining the integrity of the aromatic system .
1,4-Diiodotetrafluorobenzene has several applications:
Interaction studies involving 1,4-diiodotetrafluorobenzene focus on its ability to form halogen bonds with various acceptors. Research has demonstrated that it can co-crystallize with a range of compounds such as pyridines and amides, leading to diverse supramolecular architectures. The strength and nature of these interactions are influenced by factors such as molecular geometry and electronic properties of both donor and acceptor molecules .
1,4-Diiodotetrafluorobenzene shares similarities with several other halogenated compounds. Below is a comparison highlighting its uniqueness:
Compound | Structure Type | Unique Features |
---|---|---|
1,3-Diiodotetrafluorobenzene | Symmetrical diiodo compound | Different positioning of iodine atoms affects reactivity. |
1,4-Dibromotetrafluorobenzene | Symmetrical dibromo compound | Bromine's lower electronegativity compared to iodine influences bonding characteristics. |
Tetrafluorobenzene | Fully fluorinated benzene | Lacks halogen bonding capabilities due to absence of heavier halogens like iodine. |
The unique combination of two iodine atoms and four fluorine atoms in 1,4-diiodotetrafluorobenzene enhances its halogen bonding capabilities compared to similar compounds. This allows it to participate effectively in supramolecular chemistry and materials science applications .
Irritant